
(R)-4-((S)-2-((E)-3-(4-chlorophenyl)acrylaMido)propanaMido)-N1-((S)-1,6-diaMino-1-oxohexan-2-yl)pentanediaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide involves several steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of the acrylamide intermediate: This involves the reaction of 4-chlorophenylacrylic acid with an appropriate amine under dehydrating conditions to form the acrylamide.
Coupling with propanamido intermediate: The acrylamide intermediate is then coupled with a propanamido derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the diaminohexanoyl intermediate: This step involves the reaction of hexanedioic acid with an amine to form the diaminohexanoyl intermediate.
Final coupling: The final step involves coupling the diaminohexanoyl intermediate with the previously formed acrylamide-propanamido intermediate under similar coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of ®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and amine groups can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- ®-4-((S)-2-((E)-3-(4-bromophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide
- ®-4-((S)-2-((E)-3-(4-fluorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide
Uniqueness
The uniqueness of ®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C23H33ClN6O5 |
|---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
2-[2-[3-(4-chlorophenyl)prop-2-enoylamino]propanoylamino]-N'-(1,6-diamino-1-oxohexan-2-yl)pentanediamide |
InChI |
InChI=1S/C23H33ClN6O5/c1-14(28-19(31)11-7-15-5-8-16(24)9-6-15)23(35)30-18(22(27)34)10-12-20(32)29-17(21(26)33)4-2-3-13-25/h5-9,11,14,17-18H,2-4,10,12-13,25H2,1H3,(H2,26,33)(H2,27,34)(H,28,31)(H,29,32)(H,30,35) |
InChI Key |
UCNWLXVRQMNZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)N)C(=O)N)NC(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
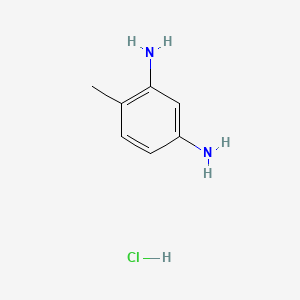
![methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate](/img/structure/B14084470.png)
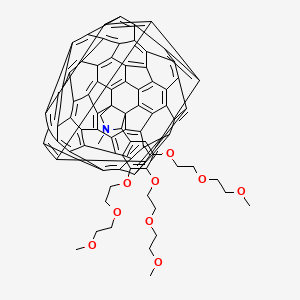
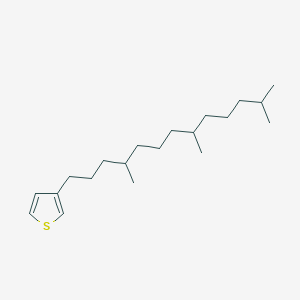
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084499.png)
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)
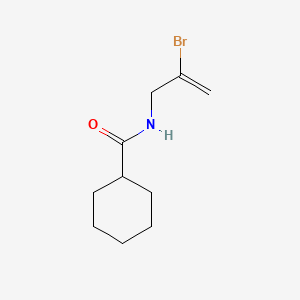

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate](/img/structure/B14084520.png)
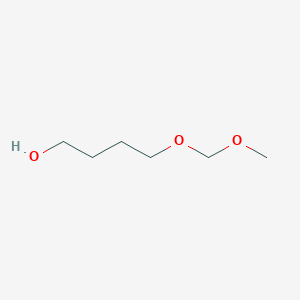
![2-(1,3-Benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084528.png)

![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)
